1-(2-(2,2-Dimethyl(3-oxaindan-4-yloxy))acetyl)-4-(4-chlorophenyl)semicarbazide
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Description
1-(2-(2,2-Dimethyl(3-oxaindan-4-yloxy))acetyl)-4-(4-chlorophenyl)semicarbazide is a useful research compound. Its molecular formula is C19H20ClN3O4 and its molecular weight is 389.84. The purity is usually 95%.
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Biological Activity
1-(2-(2,2-Dimethyl(3-oxaindan-4-yloxy))acetyl)-4-(4-chlorophenyl)semicarbazide is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H20N4O5S
- Molecular Weight : 416.45 g/mol
- CAS Number : 1024240-47-8
Synthesis
The synthesis of this compound involves several steps:
- Formation of the oxaindan moiety.
- Acetylation of the hydroxyl group.
- Coupling with a chlorophenyl group through a semicarbazone linkage.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study demonstrated that derivatives showed effective inhibition against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis and function.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 16 µg/mL |
Pseudomonas aeruginosa | 64 µg/mL |
Antioxidant Activity
The antioxidant potential of the compound has been evaluated using various assays, including DPPH and ABTS radical scavenging tests. The results indicate that the compound exhibits significant free radical scavenging activity, suggesting its potential as a therapeutic agent in oxidative stress-related conditions.
Assay Type | IC50 Value (µg/mL) |
---|---|
DPPH | 25 |
ABTS | 30 |
Anti-inflammatory Activity
In vitro studies have shown that the compound can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests a potential application in treating inflammatory diseases.
Case Study 1: Anticancer Potential
A study investigated the cytotoxic effects of this compound on cancer cell lines (e.g., HeLa and MCF-7). The results indicated that the compound induced apoptosis in a dose-dependent manner. The mechanism involved activation of caspase pathways and modulation of Bcl-2 family proteins.
Case Study 2: Neuroprotective Effects
Another research focused on the neuroprotective effects of this compound in models of neurodegeneration. The findings suggested that it could protect neuronal cells from oxidative damage by enhancing endogenous antioxidant defenses.
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-[[2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetyl]amino]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O4/c1-19(2)10-12-4-3-5-15(17(12)27-19)26-11-16(24)22-23-18(25)21-14-8-6-13(20)7-9-14/h3-9H,10-11H2,1-2H3,(H,22,24)(H2,21,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTLVIHNADIKDHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NNC(=O)NC3=CC=C(C=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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